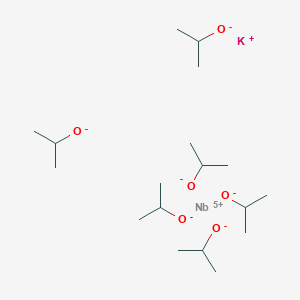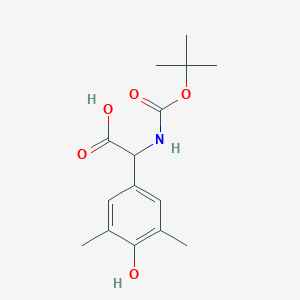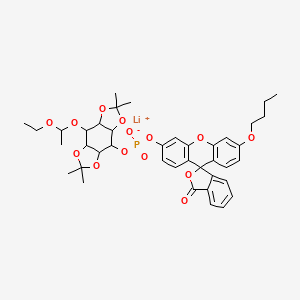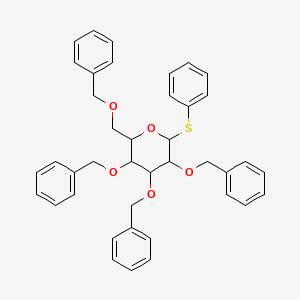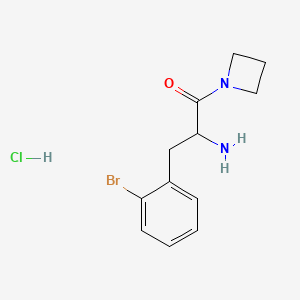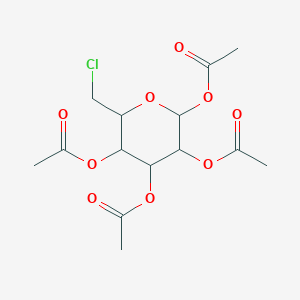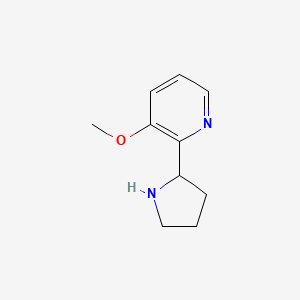
3-Methoxy-2-(pyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-(pyrrolidin-2-yl)pyridin ist eine heterocyclische Verbindung, die einen Pyridinring mit einem Methoxy-Substituenten und einen Pyrrolidinring aufweist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und ihrer Rolle als Baustein bei der Synthese verschiedener bioaktiver Moleküle .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Methoxy-2-(pyrrolidin-2-yl)pyridin umfasst in der Regel die Bildung des Pyrrolidinrings, gefolgt von seiner Anbindung an den Pyridinring. Eine übliche Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 2-Brom-3-methoxypyridin mit Pyrrolidin in Gegenwart einer Base wie Kaliumcarbonat die gewünschte Verbindung liefern .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab und mit kontinuierlichen Fließreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl ist für eine effiziente Produktion entscheidend .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-methoxypyridine with pyrrolidine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Methoxy-2-(pyrrolidin-2-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.
Reduktion: Der Pyridinring kann reduziert werden, um Piperidinderivate zu bilden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte:
- Oxidationsprodukte umfassen Aldehyde und Säuren.
- Reduktionsprodukte umfassen Piperidinderivate.
- Substitutionsprodukte variieren je nach dem verwendeten Nucleophil .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-(pyrrolidin-2-yl)pyridin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Für sein Potenzial als Ligand in Rezeptorstudien untersucht.
Medizin: Für seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften, erforscht.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Methoxy-2-(pyrrolidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Der Pyrrolidinring erhöht seine Bindungsaffinität aufgrund seiner dreidimensionalen Struktur, die eine bessere Wechselwirkung mit Zielproteinen ermöglicht .
Ähnliche Verbindungen:
- 3-(1-Methylpyrrolidin-2-yl)pyridin
- Pyrrolidin-2-on-Derivate
- Pyrrolidin-2,5-dione
Vergleich: 3-Methoxy-2-(pyrrolidin-2-yl)pyridin ist aufgrund des Vorhandenseins sowohl einer Methoxygruppe als auch eines Pyrrolidinrings einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen bietet es ein Gleichgewicht zwischen Hydrophilie und Lipophilie, wodurch es für verschiedene Anwendungen vielseitig einsetzbar ist .
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring enhances its binding affinity due to its three-dimensional structure, which allows for better interaction with target proteins .
Vergleich Mit ähnlichen Verbindungen
- 3-(1-methylpyrrolidin-2-yl)pyridine
- Pyrrolidine-2-one derivatives
- Pyrrolidin-2,5-diones
Comparison: 3-Methoxy-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-methoxy-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8/h3,5,7-8,11H,2,4,6H2,1H3 |
InChI-Schlüssel |
DLIOSYADUIADBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

